molecular formula C23H25N3O5S B2468416 [2-Tert-butyl-5-methyl-4-(2-nitrophenyl)sulfanylpyrazol-3-yl] 4-ethoxybenzoate CAS No. 851127-58-7

[2-Tert-butyl-5-methyl-4-(2-nitrophenyl)sulfanylpyrazol-3-yl] 4-ethoxybenzoate

Cat. No. B2468416
CAS RN: 851127-58-7
M. Wt: 455.53
InChI Key: RPTQCUZPUDVTLL-UHFFFAOYSA-N
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Description

[2-Tert-butyl-5-methyl-4-(2-nitrophenyl)sulfanylpyrazol-3-yl] 4-ethoxybenzoate is a chemical compound that has been extensively studied in scientific research. It is a pyrazole derivative that has shown promise in a variety of applications, including as a potential therapeutic agent. In

Mechanism of Action

The mechanism of action of [2-Tert-butyl-5-methyl-4-(2-nitrophenyl)sulfanylpyrazol-3-yl] 4-ethoxybenzoate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
[2-Tert-butyl-5-methyl-4-(2-nitrophenyl)sulfanylpyrazol-3-yl] 4-ethoxybenzoate has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and to inhibit the growth of cancer cells in vitro. Additionally, it has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of [2-Tert-butyl-5-methyl-4-(2-nitrophenyl)sulfanylpyrazol-3-yl] 4-ethoxybenzoate is that it has been extensively studied in scientific research and has shown promise in a variety of applications. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for research on [2-Tert-butyl-5-methyl-4-(2-nitrophenyl)sulfanylpyrazol-3-yl] 4-ethoxybenzoate. One direction is to further investigate its mechanism of action and to optimize its therapeutic potential. Additionally, it could be studied as a potential treatment for other inflammatory and neurodegenerative disorders. Finally, it could be studied in combination with other therapeutic agents to determine if it has synergistic effects.

Synthesis Methods

The synthesis of [2-Tert-butyl-5-methyl-4-(2-nitrophenyl)sulfanylpyrazol-3-yl] 4-ethoxybenzoate involves the reaction of 4-ethoxybenzoic acid with tert-butyl isocyanide, followed by the addition of 2-nitrobenzyl bromide and 5-methyl-1H-pyrazole-3-thiol. The reaction is carried out in the presence of a base and a catalyst, and the resulting product is purified through column chromatography.

Scientific Research Applications

[2-Tert-butyl-5-methyl-4-(2-nitrophenyl)sulfanylpyrazol-3-yl] 4-ethoxybenzoate has been studied for its potential therapeutic applications. It has been shown to have anti-inflammatory properties and to inhibit the growth of cancer cells in vitro. Additionally, it has been studied as a potential treatment for Alzheimer's disease and other neurodegenerative disorders.

properties

IUPAC Name

[2-tert-butyl-5-methyl-4-(2-nitrophenyl)sulfanylpyrazol-3-yl] 4-ethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O5S/c1-6-30-17-13-11-16(12-14-17)22(27)31-21-20(15(2)24-25(21)23(3,4)5)32-19-10-8-7-9-18(19)26(28)29/h7-14H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPTQCUZPUDVTLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)OC2=C(C(=NN2C(C)(C)C)C)SC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-Tert-butyl-5-methyl-4-(2-nitrophenyl)sulfanylpyrazol-3-yl] 4-ethoxybenzoate

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